molecular formula C16H16ClN3O4S B4983131 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B4983131
M. Wt: 381.8 g/mol
InChI Key: RPUGIHOVUDERLG-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a phenylsulfonyl group

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c17-15-12-13(20(21)22)6-7-16(15)18-8-10-19(11-9-18)25(23,24)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUGIHOVUDERLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 2-chloro-4-nitrophenyl chloride in the presence of a base. The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are common purification methods used in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 1-(2-amino-4-nitrophenyl)-4-(phenylsulfonyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the nitrophenyl group may participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-4-nitrophenyl)piperazine: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    4-(phenylsulfonyl)piperazine:

Uniqueness

1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 2-chloro-4-nitrophenyl and phenylsulfonyl groups. This dual substitution imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 2
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1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine

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